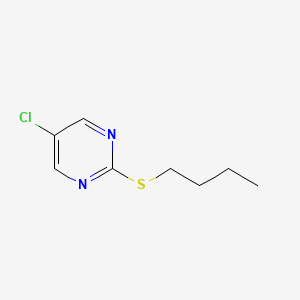

2-(Butylsulfanyl)-5-chloropyrimidine

Description

Significance of the Pyrimidine (B1678525) Scaffold in Chemical Research

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of organic and medicinal chemistry. researchgate.netspectrabase.com Its prevalence in nature is most notably demonstrated by its presence in the nucleobases cytosine, thymine, and uracil, which are fundamental components of nucleic acids, DNA, and RNA. researchgate.net This inherent biological relevance has spurred extensive research into pyrimidine derivatives, revealing a broad spectrum of pharmacological activities.

The versatility of the pyrimidine scaffold allows for the synthesis of a vast array of derivatives with diverse biological functions, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. spectrabase.comlmaleidykla.lt The ability to readily modify the pyrimidine ring at various positions enables chemists to fine-tune the steric, electronic, and lipophilic properties of the resulting molecules, thereby optimizing their interaction with biological targets. researchgate.net This "privileged scaffold" status makes pyrimidine and its analogs a central focus in the development of new therapeutic agents and functional materials. spectrabase.com

Structural Characteristics and Chemical Significance of 2-(Butylsulfanyl)-5-chloropyrimidine

This compound is a synthetic derivative of pyrimidine featuring a butylthio group at the 2-position and a chlorine atom at the 5-position. The structural arrangement of these substituents on the pyrimidine core dictates its chemical reactivity and potential utility as a synthetic intermediate.

The pyrimidine ring itself is electron-deficient due to the presence of the two electronegative nitrogen atoms. This electronic characteristic generally makes the ring susceptible to nucleophilic attack, particularly at the carbon atoms. The chlorine atom at the 5-position further enhances this electron deficiency and serves as a potential leaving group in nucleophilic aromatic substitution reactions.

The butylthio group at the 2-position introduces a sulfur-containing moiety, which can influence the molecule's reactivity and biological interactions. The sulfur atom can be a site for oxidation, leading to the formation of sulfoxides and sulfones, which can alter the compound's electronic properties and biological activity. Furthermore, the 2-alkylthio group can be displaced by strong nucleophiles, offering another avenue for synthetic modification.

The combination of these functional groups makes this compound a versatile building block in organic synthesis. It can potentially undergo a variety of chemical transformations, including nucleophilic substitution at the 5-position, oxidation of the sulfide (B99878), and displacement of the butylthio group. These reactions allow for the introduction of diverse functionalities, enabling the synthesis of more complex molecules with tailored properties for various research applications. While specific research exclusively focused on this compound is limited, the chemical behavior of analogous 2-(alkylthio)- and 5-halopyrimidines provides a strong indication of its synthetic potential.

Properties

IUPAC Name |

2-butylsulfanyl-5-chloropyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2S/c1-2-3-4-12-8-10-5-7(9)6-11-8/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWXZAIQHAIVIMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NC=C(C=N1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Butylsulfanyl 5 Chloropyrimidine and Analogues

Strategies for Constructing the Pyrimidine (B1678525) Thioether Moiety

The formation of the 2-(butylsulfanyl) group on the pyrimidine ring is a critical step in the synthesis of the target molecule. This can be achieved through two primary strategies: direct thioetherification of a pre-formed pyrimidine thioxo precursor or through condensation reactions that build the pyrimidine ring with the thioether already incorporated.

Thioetherification Reactions of Pyrimidine Thioxo Precursors

A common and straightforward approach to introduce the butylsulfanyl group is through the S-alkylation of a corresponding pyrimidine-2-thiol (B7767146) (or its tautomeric form, pyrimidine-2(1H)-thione). This method involves the synthesis of the pyrimidine thione precursor followed by its reaction with a suitable butylating agent.

The synthesis of the pyrimidine-2-thiol precursor can be achieved through the condensation of a 1,3-dicarbonyl compound or its equivalent with thiourea (B124793). For instance, 2-mercaptopyrimidine (B73435) can be prepared from 1,1,3,3-tetraethoxypropane (B54473) and thiourea. The resulting 2-mercaptopyrimidine can then be alkylated.

The S-alkylation is typically carried out by treating the pyrimidine-2-thiol with a butyl halide, such as butyl bromide or butyl iodide, in the presence of a base. The base deprotonates the thiol, forming a more nucleophilic thiolate anion that readily attacks the electrophilic carbon of the butyl halide in an S_N2 reaction. Common bases used for this transformation include sodium hydroxide, potassium carbonate, or organic amines like triethylamine (B128534). The choice of solvent can vary, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed to facilitate the reaction.

A general representation of this two-step process is shown below:

Formation of the pyrimidine-2-thiol: A suitable 1,3-dielectrophile is reacted with thiourea.

S-alkylation: The resulting pyrimidine-2-thiol is treated with a butyl halide in the presence of a base.

This method offers the advantage of modularity, as a variety of alkyl groups can be introduced by simply changing the alkylating agent.

Condensation Approaches for Substituted Pyrimidine Thioethers

An alternative to the sequential thione formation and alkylation is the direct construction of the 2-(alkylsulfanyl)pyrimidine ring through a condensation reaction. This approach often involves the use of an S-alkylated thiourea derivative, which then participates in a cyclization reaction with a suitable three-carbon building block.

One such method involves the condensation of an (E)-chalcone with thiourea to yield 2-mercaptopyrimidines, which can then be alkylated as described previously. researchgate.net This approach allows for the introduction of various substituents at other positions of the pyrimidine ring, depending on the structure of the chalcone (B49325) used.

The following table summarizes the reaction conditions and outcomes for the synthesis of 2-mercaptopyrimidines from (E)-thienyl chalcones and thiourea:

| Entry | Chalcone Substituent | Product | Yield (%) |

| 1 | 4-chlorophenyl | 4-(4-chlorophenyl)-6-(thiophen-2-yl)pyrimidine-2(1H)-thione | 78 |

| 2 | 4-methoxyphenyl | 4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2(1H)-thione | 82 |

| 3 | 4-nitrophenyl | 4-(4-nitrophenyl)-6-(thiophen-2-yl)pyrimidine-2(1H)-thione | 75 |

| Data compiled from a study on the synthesis and biological evaluation of novel 2-mercapto pyrimidines. researchgate.net |

Methodologies for Introducing and Modifying Chlorine Substituents on Pyrimidine

The introduction of a chlorine atom at the 5-position of the pyrimidine ring is another crucial aspect of the synthesis of 2-(butylsulfanyl)-5-chloropyrimidine. This can be accomplished either by chlorination of a suitable precursor or through a halogen exchange reaction.

Chlorination of Hydroxylated Pyrimidine Precursors

A widely used method for introducing a chlorine atom onto a pyrimidine ring is the chlorination of a corresponding hydroxypyrimidine precursor. The hydroxyl group at the 5-position can be converted to a chloro group using various chlorinating agents.

A common and effective reagent for this transformation is phosphorus oxychloride (POCl₃). The reaction typically involves heating the 5-hydroxypyrimidine (B18772) derivative with an excess of POCl₃, often in the presence of a tertiary amine such as N,N-dimethylaniline, which acts as a catalyst and acid scavenger.

A patent describes a one-step synthesis of 5-bromo-2-chloropyrimidine, which involves the initial bromination of 2-hydroxypyrimidine (B189755) followed by chlorination with phosphorus oxychloride. google.com This highlights the utility of this reagent in converting a hydroxyl group to a chlorine atom on the pyrimidine ring.

The general reaction is as follows: 5-Hydroxypyrimidine + POCl₃ → 5-Chloropyrimidine

Halogen Exchange Reactions in Pyrimidine Systems

Halogen exchange reactions provide another avenue for the introduction of a chlorine substituent. In this approach, a pyrimidine derivative bearing a different halogen, such as bromine or iodine, at the 5-position is converted to the corresponding 5-chloropyrimidine.

The Finkelstein reaction, which involves the exchange of one halogen for another, is a well-known method in organic synthesis. wikipedia.orgadichemistry.comjk-sci.comechemi.comorganic-chemistry.org While classically used to synthesize alkyl iodides from chlorides or bromides, the principles can be adapted for the synthesis of chloroarenes from bromoarenes, although this is less common and may require specific catalysts. For aromatic systems, this type of transformation can be challenging and may necessitate the use of transition metal catalysts.

Another powerful technique for halogen exchange is the lithium-halogen exchange reaction. This involves treating a halogenated pyrimidine, such as 5-bromopyrimidine (B23866), with an organolithium reagent, typically at low temperatures. This generates a highly reactive 5-lithiopyrimidine intermediate, which can then be quenched with an electrophilic chlorine source to introduce the chlorine atom at the 5-position. A study has reported the synthesis of 5-pyrimidylboronic acid from 5-bromopyrimidine via a lithium-halogen exchange reaction, demonstrating the feasibility of generating the 5-lithiopyrimidine species. nih.gov

Convergent and Divergent Synthesis Strategies for this compound

The synthesis of this compound can be designed using either a convergent or a divergent approach, each with its own advantages.

In contrast, a divergent synthesis would start from a common intermediate that is then elaborated into a variety of different target molecules. In the context of this compound, one could envision a strategy starting from a common pyrimidine precursor, for example, 2-mercapto-5-bromopyrimidine. This intermediate could then be subjected to a variety of alkylating agents to produce a library of 2-(alkylsulfanyl)-5-bromopyrimidines. Alternatively, the bromine at the 5-position could be transformed into other functional groups, including a chlorine atom through a halogen exchange reaction. This approach is particularly useful for generating a library of related compounds for structure-activity relationship studies.

The choice between a convergent and a divergent strategy will depend on the specific goals of the synthesis, such as the desired scale, the need for analogues, and the availability of starting materials.

One-Pot and Multi-Step Reaction Sequences

The synthesis of this compound is most commonly achieved through a multi-step reaction sequence . This approach offers better control over the reaction and facilitates the purification of intermediates, leading to a final product of high purity. A prevalent strategy involves the nucleophilic aromatic substitution (SNAr) of a di-substituted pyrimidine with butanethiol.

A plausible and widely utilized multi-step synthesis commences with 2,5-dichloropyrimidine (B52856) as the starting material. The greater reactivity of the chlorine atom at the C2 position of the pyrimidine ring, compared to the one at C5, allows for a regioselective substitution. This difference in reactivity is attributed to the electronic-withdrawing effect of the two nitrogen atoms, which makes the C2 and C4/C6 positions more electrophilic.

The reaction proceeds by treating 2,5-dichloropyrimidine with butanethiol in the presence of a base. The base deprotonates the thiol to form the more nucleophilic butane-1-thiolate (B1221899) anion, which then attacks the C2 position of the pyrimidine ring, displacing the chloride ion.

Reaction Scheme:

While a dedicated one-pot synthesis for this compound is not extensively documented in publicly available literature, such a strategy is conceptually feasible and highly desirable from an industrial perspective due to reduced operational time and waste. A hypothetical one-pot approach could involve the in-situ generation of the thiol and its immediate reaction with the chloropyrimidine. More complex one-pot, multi-component reactions have been developed for other 2-alkylthio-pyrimidine analogues, often starting from an aldehyde, malononitrile, and an S-alkylisothiouronium salt. researchgate.netnih.gov However, these methods typically yield more complex, polysubstituted pyrimidines and are not directly applicable to the synthesis of the target compound.

Table 1: Comparison of Synthetic Methodologies

| Feature | Multi-Step Synthesis | One-Pot Synthesis (Conceptual) |

| Starting Materials | 2,5-Dichloropyrimidine, Butanethiol | Potentially similar, or more basic precursors |

| Key Transformation | Nucleophilic Aromatic Substitution | Multiple tandem reactions |

| Advantages | High purity, better control | Reduced workup, cost-effective, time-saving |

| Disadvantages | Longer reaction times, more waste | Potentially lower yields, complex optimization |

Catalyst Systems and Reaction Condition Optimization

The successful synthesis of this compound hinges on the meticulous optimization of reaction conditions. While the term "catalyst" in the traditional sense (e.g., a transition metal) is not always necessary for this nucleophilic aromatic substitution, the choice of base and solvent plays a crucial, promotion-like role.

Base Selection: The choice of base is critical for the efficient deprotonation of butanethiol. Common bases employed include inorganic carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), as well as organic amines such as triethylamine (TEA) and diisopropylethylamine (DIPEA). The strength of the base can influence the reaction rate; however, overly strong bases might lead to side reactions. Potassium carbonate is often a preferred choice due to its moderate basicity, low cost, and ease of handling. nih.gov

Solvent Effects: The solvent system can significantly impact the reaction rate and yield. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N,N-dimethylacetamide (DMAc) are commonly used as they can effectively solvate the thiolate anion and the pyrimidine substrate. nih.gov The choice of solvent can also influence the reaction temperature, which is another key parameter to optimize.

Temperature Control: The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate. However, excessively high temperatures can lead to the formation of impurities. The optimal temperature is usually determined empirically for a specific combination of base and solvent.

Optimization Studies: Research on the synthesis of analogous thioethers highlights the importance of a systematic approach to optimization. This involves screening various combinations of bases and solvents, as well as varying the reaction temperature and stoichiometry of the reactants. For instance, in related syntheses of heteroaryl thioethers, room temperature to 100 °C has been found to be an effective range. nih.gov

Table 2: Key Parameters for Reaction Optimization

| Parameter | Options | Considerations |

| Base | K₂CO₃, Cs₂CO₃, TEA, DIPEA | Basicity, solubility, cost |

| Solvent | DMF, DMSO, DMAc, Acetonitrile | Polarity, boiling point, cost |

| Temperature | Room Temperature to 100 °C | Reaction rate vs. impurity formation |

| Stoichiometry | Molar ratio of reactants | Maximizing conversion of the limiting reagent |

Process Development and Scale-Up Considerations

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces a new set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process.

Handling of Raw Materials: Butanethiol is a volatile and malodorous compound, requiring specialized handling procedures and containment systems to prevent environmental release and ensure worker safety. On a large scale, this involves the use of closed-system reactors and scrubbers to manage off-gases.

Thermal Safety: The nucleophilic aromatic substitution reaction is typically exothermic. During scale-up, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging. Therefore, a thorough thermal hazard assessment is necessary to prevent runaway reactions. This may involve reaction calorimetry studies to determine the heat of reaction and to design an appropriate cooling system for the plant-scale reactor.

Mixing and Mass Transfer: Ensuring efficient mixing is crucial on a large scale to maintain a homogeneous reaction mixture and prevent localized "hot spots." The choice of reactor type and agitator design is important to achieve good mass transfer, especially if the base is not fully soluble in the reaction medium.

Impurity Profile and Purification: On a larger scale, even minor impurities can become significant. A thorough understanding of the impurity profile is necessary to develop a robust purification method. Common impurities may include unreacted starting materials, the di-substituted product (2,5-bis(butylsulfanyl)pyrimidine), and products from side reactions. Purification is typically achieved through crystallization or distillation, and the chosen method must be scalable and efficient.

Waste Management: The process will generate waste streams, including the spent base and solvent. A sustainable scale-up process should include strategies for solvent recycling and the environmentally responsible disposal of waste.

Table 3: Scale-Up Challenges and Solutions

| Challenge | Potential Solution |

| Butanethiol Handling | Closed-system reactors, scrubbers |

| Exothermicity | Reaction calorimetry, efficient reactor cooling |

| Mixing | Optimized reactor and agitator design |

| Purification | Scalable crystallization or distillation process |

| Waste | Solvent recycling, proper waste treatment |

Chemical Reactivity and Mechanistic Investigations of 2 Butylsulfanyl 5 Chloropyrimidine

Nucleophilic Aromatic Substitution (SNAr) at the Pyrimidine (B1678525) Core

The pyrimidine ring in 2-(butylsulfanyl)-5-chloropyrimidine is electron-deficient, making it prone to attack by nucleophiles. The presence of both a butylsulfanyl group at the C-2 position and a chloro group at the C-5 position presents interesting questions of regioselectivity in SNAr reactions.

Reactivity at the C-2 Position Bearing the Butylsulfanyl Group

The C-2 position of the pyrimidine ring is activated towards nucleophilic attack. The butylsulfanyl group, particularly after oxidation to a sulfone, can act as a leaving group. In SNAr reactions on similar pyrimidine systems, such as 2-MeSO2-4-chloropyrimidine, substitution can be directed to the C-2 position. wuxiapptec.com This selectivity can be influenced by the nature of the nucleophile and the presence of other substituents on the ring. For instance, with certain nucleophiles like alkoxides and formamide (B127407) anions, a C-2 selective reaction is observed, which can be rationalized through quantum mechanical analyses that consider interactions like hydrogen bonding. wuxiapptec.com

Reactivity at the C-5 Position Bearing the Chloro Group

The chloro group at the C-5 position is also a potential site for nucleophilic aromatic substitution. However, the reactivity at this position is generally lower compared to positions C-2, C-4, and C-6 in the pyrimidine ring, which are more activated by the ring nitrogen atoms. For a nucleophilic attack to occur at the C-5 position, the incoming nucleophile would typically displace the chloride ion. The feasibility of this reaction depends on the reaction conditions and the nature of the nucleophile. In many substituted dichloropyrimidines, reactions with nucleophiles often show selectivity for other positions over C-5. nih.gov

Regioselectivity and Leaving Group Considerations

The regioselectivity of SNAr reactions on substituted pyrimidines is a complex interplay of electronic and steric factors. wuxiapptec.com In general, for 2,4-disubstituted pyrimidines, nucleophilic attack is often favored at the C-4 position. stackexchange.com However, substituents on the ring can alter this preference. wuxiapptec.com

The ability of a group to be displaced in a nucleophilic substitution reaction is known as its leaving group ability. Good leaving groups are typically weak bases. masterorganicchemistry.com In the context of this compound, both the butylsulfanyl (or its oxidized forms) and the chloro groups can function as leaving groups. The relative leaving group ability will influence the regioselectivity of the reaction. Chloride is a good leaving group. The butylsulfanyl group itself is not a particularly good leaving group, but its leaving group ability is significantly enhanced upon oxidation to the corresponding sulfoxide (B87167) or, even better, the sulfone. This is because the resulting butylsulfinate and butylsulfonate anions are much weaker bases and therefore more stable. The strength of the carbon-leaving group bond also plays a crucial role in determining the leaving group's ability. researchgate.netmdpi.com

Table 1: Regioselectivity of Nucleophilic Aromatic Substitution (SNAr) Reactions

| Position | Leaving Group | Activating Factors | Common Nucleophiles |

|---|---|---|---|

| C-2 | Butylsulfanyl (as sulfone) | Ring nitrogens, oxidation of sulfur | Amines, Alkoxides |

| C-5 | Chloro | Electron-withdrawing nature of the ring | Varies with substrate activation |

Transformations Involving the Butylsulfanyl Moiety

The butylsulfanyl group at the C-2 position is not merely a potential leaving group; it can also undergo its own set of chemical transformations, primarily oxidation.

Oxidation to Sulfoxide and Sulfone Derivatives

The sulfur atom in the butylsulfanyl group is readily oxidized to form the corresponding sulfoxide and sulfone. This transformation is significant as it dramatically alters the electronic properties of the substituent and its leaving group ability. Oxidation can be achieved using a variety of oxidizing agents. For instance, hydrogen peroxide in glacial acetic acid is a common and effective reagent for the selective oxidation of sulfides to sulfoxides. researchgate.netmdpi.com Further oxidation to the sulfone can be achieved with stronger oxidizing agents or by adjusting the reaction conditions, such as using an excess of the oxidant. organic-chemistry.org The formation of the electron-withdrawing sulfonyl group (-SO2-) at the C-2 position further activates the pyrimidine ring towards nucleophilic attack, making the sulfone a much better leaving group than the original sulfide (B99878). wuxiapptec.com

Cleavage and Desulfurization Reactions

While not as common as oxidation, the butylsulfanyl group can potentially be cleaved from the pyrimidine ring through desulfurization reactions. These reactions typically involve reagents like Raney nickel and would result in the formation of 5-chloropyrimidine. This type of reaction removes the sulfur-containing moiety entirely, providing a route to pyrimidines that are unsubstituted at the C-2 position.

Table 2: Transformations of the Butylsulfanyl Moiety

| Reaction | Reagents | Product Functional Group | Impact on Reactivity |

|---|---|---|---|

| Oxidation | Hydrogen Peroxide, m-CPBA | Sulfoxide (-SO-), Sulfone (-SO2-) | Increases leaving group ability of the butylsufanyl group |

| Desulfurization | Raney Nickel | Hydrogen | Removes the butylsulfanyl group |

Electrophilic and Radical Reactions on the Pyrimidine Ring

The pyrimidine ring is generally considered an electron-deficient aromatic system, which makes it less susceptible to electrophilic aromatic substitution compared to benzene. The presence of two nitrogen atoms deactivates the ring towards attack by electrophiles. However, the substituents on the pyrimidine ring play a crucial role in modulating its reactivity. In this compound, the butylsulfanyl group at the C2 position is an electron-donating group through resonance, which can activate the ring towards electrophilic attack. Conversely, the chloro group at the C5 position is an electron-withdrawing group through induction, deactivating the ring.

Detailed research findings on the specific electrophilic and radical reactions of this compound are not extensively documented in publicly available literature. However, by examining the reactivity of related pyrimidine derivatives, its potential reactivity can be inferred. For instance, electrophilic substitution on the pyrimidine ring, when it does occur, is often directed by the existing substituents. In the case of 2-(alkylthio)pyrimidines, the activating effect of the sulfur atom would likely direct incoming electrophiles to the C5 position. However, since this position is already substituted with a chlorine atom in the target molecule, electrophilic attack is less likely to occur unless harsh reaction conditions are employed, which might lead to a complex mixture of products or degradation of the starting material.

Radical reactions involving the pyrimidine nucleus are also a possibility. These reactions typically proceed through a three-step mechanism: initiation, propagation, and termination. wikipedia.orgyoutube.com Initiation involves the formation of a radical, which can then react with the pyrimidine ring in the propagation step. youtube.com For instance, a radical could potentially add to one of the C=N double bonds or abstract the hydrogen atom from the C4 or C6 positions. However, specific studies detailing the radical substitution or addition reactions on this compound are scarce. Radical reactions are often kinetically controlled, and in the context of substituted pyrimidines, they can be utilized for intramolecular cyclizations to form fused ring systems. libretexts.org

| Reaction Type | Expected Reactivity of this compound | Influencing Factors |

| Electrophilic Substitution | Generally low, due to the electron-deficient nature of the pyrimidine ring. | The butylsulfanyl group at C2 is activating, while the chloro group at C5 is deactivating. The C4 and C6 positions are the most likely sites for attack, if the reaction proceeds. |

| Radical Substitution | Possible, but not extensively studied for this specific compound. | The reaction would likely involve the formation of a pyrimidinyl radical, which could then react with other species in the reaction mixture. |

Mechanistic Pathways of Key Transformations

While specific electrophilic and radical reactions on the pyrimidine ring of this compound are not well-documented, the compound is a viable substrate for other important transformations, particularly palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

One of the most significant reactions for this class of compounds is the Suzuki-Miyaura coupling, which involves the reaction of the aryl halide (in this case, the C5-chloro position) with an organoboron compound in the presence of a palladium catalyst and a base. The catalytic cycle for the Suzuki coupling of this compound is proposed to proceed through a series of well-established steps:

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition to the C-Cl bond at the C5 position of the pyrimidine ring. This is often the rate-determining step and results in the formation of a Pd(II) complex. mdpi.comcsbsju.edu

Transmetalation : The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the halide. This step forms a new diorganopalladium(II) complex. nih.gov

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. mdpi.comcsbsju.edu

Another key transformation is the Buchwald-Hartwig amination, which allows for the formation of a C-N bond at the C5 position. The mechanism of this reaction also involves a palladium catalyst and proceeds through a similar catalytic cycle:

Oxidative Addition : Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of the Pd(0) catalyst to the C-Cl bond of the pyrimidine ring. uwindsor.ca

Amine Coordination and Deprotonation : An amine coordinates to the resulting Pd(II) complex, and a base removes a proton from the amine to form a palladium-amido complex.

Reductive Elimination : The aryl and amino groups on the palladium center are eliminated to form the desired C-N bond and regenerate the Pd(0) catalyst. uwindsor.ca

| Transformation | Key Mechanistic Steps | Role of Substituents |

| Suzuki-Miyaura Coupling | Oxidative Addition, Transmetalation, Reductive Elimination mdpi.comcsbsju.edunih.gov | The chloro group at C5 is the reaction site. The butylsulfanyl group at C2 acts as a spectator but can influence the electronic properties of the ring. |

| Buchwald-Hartwig Amination | Oxidative Addition, Amine Coordination/Deprotonation, Reductive Elimination uwindsor.ca | The chloro group at C5 is the reaction site. The butylsulfanyl group at C2 can modulate the reactivity of the C-Cl bond towards oxidative addition. |

Advanced Spectroscopic and Analytical Characterization of 2 Butylsulfanyl 5 Chloropyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insight into the molecular framework by probing the magnetic properties of atomic nuclei. Through various NMR experiments, a complete picture of the proton and carbon environments and their connectivity can be assembled.

The ¹H NMR spectrum of 2-(Butylsulfanyl)-5-chloropyrimidine is predicted to display distinct signals corresponding to the protons on the pyrimidine (B1678525) ring and those in the butylsulfanyl side chain. The aromatic region would feature two signals for the pyrimidine protons. The proton at the C4/C6 position adjacent to the chlorine atom is expected to be a singlet, appearing downfield due to the electronegativity of the adjacent nitrogen and chlorine atoms. The other pyrimidine proton at the C4/C6 position would also appear as a singlet.

The aliphatic region of the spectrum corresponds to the butyl group. The methylene (B1212753) group (α-CH₂) directly attached to the electron-withdrawing sulfur atom is expected to be the most deshielded of the aliphatic protons, appearing as a triplet. The subsequent methylene groups (β-CH₂ and γ-CH₂) would appear as multiplets (likely sextets), with the terminal methyl group (δ-CH₃) resonating as a triplet at the highest field (most shielded).

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyrimidine H (C4/C6) | ~8.5 - 8.8 | Singlet | N/A |

| Pyrimidine H (C4/C6) | ~8.5 - 8.8 | Singlet | N/A |

| α-CH₂ (S-CH₂) | ~3.1 - 3.3 | Triplet | ~7.4 |

| β-CH₂ | ~1.6 - 1.8 | Sextet | ~7.4 |

| γ-CH₂ | ~1.4 - 1.6 | Sextet | ~7.4 |

Note: Predicted values are based on the analysis of similar structures and standard chemical shift tables. Actual experimental values may vary.

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six unique carbon environments in the molecule. The carbons of the pyrimidine ring (C2, C4, C5, C6) are anticipated to resonate at lower field (higher ppm) compared to the aliphatic carbons due to their sp² hybridization and proximity to electronegative nitrogen and chlorine atoms. The C2 carbon, bonded to both sulfur and two nitrogen atoms, is expected to be significantly deshielded. The C5 carbon, directly attached to the chlorine atom, will also show a characteristic downfield shift. The remaining C4 and C6 carbons will appear at slightly higher fields. The four carbons of the butyl chain will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (Pyrimidine) | ~170 - 175 |

| C4/C6 (Pyrimidine) | ~155 - 158 |

| C5 (Pyrimidine) | ~125 - 130 |

| α-CH₂ (S-CH₂) | ~30 - 35 |

| β-CH₂ | ~29 - 32 |

| γ-CH₂ | ~21 - 23 |

Note: Predicted values are based on the analysis of related pyrimidine and sulfide (B99878) compounds.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Strong cross-peaks would be observed between the adjacent methylene groups of the butyl chain (α-CH₂ with β-CH₂, β-CH₂ with γ-CH₂, and γ-CH₂ with δ-CH₃), confirming the integrity of the linear alkyl chain. No correlations would be expected for the singlet pyrimidine protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the definitive assignment of each proton signal to its corresponding carbon signal (e.g., the triplet at ~3.2 ppm would correlate with the carbon signal at ~32 ppm, confirming the α-CH₂ group).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure. Key expected correlations include a cross-peak between the protons of the α-CH₂ group and the C2 carbon of the pyrimidine ring, unequivocally establishing the connection point of the butylsulfanyl group. Correlations between the pyrimidine protons and adjacent pyrimidine carbons would further confirm the substitution pattern on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

When analyzed by Electron Ionization (EI) mass spectrometry, this compound (C₈H₁₁ClN₂S) would produce a molecular ion (M⁺˙) peak. A characteristic feature would be the isotopic pattern of the molecular ion, showing two peaks separated by two m/z units (M⁺˙ and M+2⁺˙) in an approximate 3:1 intensity ratio, which is indicative of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).

The fragmentation of the molecular ion provides structural information. Common fragmentation pathways for alkyl sulfides include α-cleavage and cleavage of the carbon-sulfur bond. miamioh.edu Key fragmentation patterns would likely involve:

Loss of a butyl radical ([M - C₄H₉]⁺): Cleavage of the S-C(butyl) bond would result in a fragment corresponding to the 5-chloro-2-mercaptopyrimidine cation.

Loss of butene ([M - C₄H₈]⁺˙): A McLafferty-type rearrangement could lead to the loss of a neutral butene molecule, resulting in a radical cation of 5-chloro-pyrimidine-2-thiol.

Alpha-cleavage: Cleavage of the C-C bond alpha to the sulfur atom could lead to the loss of a propyl radical ([M - C₃H₇]⁺).

Fragmentation of the butyl chain: Sequential loss of methylene groups can also be observed. libretexts.org

Table 3: Predicted Major Fragments in EI-MS

| m/z (for ³⁵Cl) | Predicted Fragment Ion | Possible Origin |

|---|---|---|

| 202 | [C₈H₁₁ClN₂S]⁺˙ | Molecular Ion (M⁺˙) |

| 145 | [C₄H₂ClN₂S]⁺ | [M - C₄H₉]⁺ |

| 146 | [C₄H₃ClN₂S]⁺˙ | [M - C₄H₈]⁺˙ |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition and thus the molecular formula. The theoretical exact mass of the most abundant isotopologue of this compound, C₈H₁₁³⁵ClN₂S, is calculated to be 202.0331 Da. An experimental HRMS measurement matching this value would provide strong evidence to confirm the molecular formula, distinguishing it from other potential formulas with the same nominal mass. The presence and precise mass of the M+2 peak (C₈H₁₁³⁷ClN₂S, exact mass 204.0302 Da) would further solidify the formula confirmation. arxiv.org

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and providing a unique "molecular fingerprint" of a compound. These techniques probe the vibrational modes of a molecule, which are dependent on the masses of the atoms and the strength of the chemical bonds connecting them.

Identification of Functional Groups and Molecular Fingerprints

For this compound, IR and Raman spectroscopy can be used to confirm the presence of its key structural features: the pyrimidine ring, the butyl group, the chloro substituent, and the sulfanyl (B85325) linkage.

The pyrimidine ring is characterized by a series of complex vibrations. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. C=N and C=C stretching vibrations within the heterocyclic ring give rise to a group of bands in the 1600-1400 cm⁻¹ region. Ring breathing vibrations, which are often strong in Raman spectra, provide a characteristic fingerprint for the pyrimidine core.

The butylsulfanyl group introduces several characteristic vibrational modes. The C-H stretching vibrations of the butyl chain's CH₂ and CH₃ groups are expected in the 2960-2850 cm⁻¹ range. The C-S stretching vibration, which confirms the sulfanyl linkage, typically appears as a weak to medium intensity band in the 700-600 cm⁻¹ region in the IR spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Pyrimidine Ring | Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| C=N, C=C Stretch | 1600 - 1400 | IR, Raman | |

| Ring Breathing | ~1000 | Raman (strong) | |

| Butyl Group | Aliphatic C-H Stretch | 2960 - 2850 | IR, Raman |

| CH₂/CH₃ Bending | 1470 - 1370 | IR, Raman | |

| Sulfanyl Linkage | C-S Stretch | 700 - 600 | IR (weak-medium) |

| Chloro Substituent | C-Cl Stretch | 800 - 600 | IR (strong) |

| This table presents expected values based on characteristic group frequencies and is for illustrative purposes. |

Chromatographic Techniques for Purity and Separation

Chromatographic techniques are essential for determining the purity of this compound and for separating it from any impurities, starting materials, or byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and commonly employed chromatographic methods in this context.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of a broad range of organic compounds. For a moderately polar compound like this compound, a reversed-phase HPLC method would be highly suitable. In this mode, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. The retention time, the time it takes for the compound to travel from the injector to the detector, is a characteristic property for a given set of chromatographic conditions and can be used for identification. The peak area in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination. A typical HPLC method for a related compound, 5-amino-2-chloropyridine, utilized a C18 column with a mobile phase of water (pH 3) and methanol. nih.gov

A hypothetical HPLC chromatogram for a high-purity sample of this compound would show a single major peak at a specific retention time. The presence of other peaks would indicate impurities.

| Parameter | Illustrative Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10 µL |

| Expected Retention Time | Dependent on exact conditions |

| This table presents illustrative HPLC conditions and is not based on experimental data for the specific compound. |

Gas Chromatography (GC)

Gas chromatography is another powerful separation technique, particularly well-suited for volatile and thermally stable compounds. Given its molecular weight and likely boiling point, this compound should be amenable to GC analysis. In GC, the sample is vaporized and transported by an inert carrier gas (the mobile phase) through a column containing the stationary phase.

The choice of the stationary phase is critical for achieving good separation. A nonpolar or moderately polar column, such as one coated with a polysiloxane derivative, would likely be effective. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly powerful as it provides both retention time data for separation and a mass spectrum for each component, allowing for positive identification of the main compound and any impurities.

Similar to HPLC, a GC chromatogram of a pure sample would exhibit a single dominant peak. The retention time and the mass spectrum of this peak would be characteristic of this compound.

| Parameter | Illustrative Condition |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID) |

| Stationary Phase | e.g., 5% Phenyl Polysiloxane |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 °C |

| Oven Program | e.g., 100 °C hold for 2 min, ramp to 250 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C |

| This table presents illustrative GC conditions and is not based on experimental data for the specific compound. |

Elemental Analysis

Elemental analysis is a fundamental analytical technique that determines the elemental composition of a compound. It provides the percentage by mass of each element present in the molecule. For a novel or synthesized compound like this compound, elemental analysis is a crucial step in confirming its empirical and molecular formula.

The theoretical elemental composition of this compound (C₈H₁₁ClN₂S) can be calculated from its molecular formula and the atomic masses of its constituent elements. The experimental values obtained from elemental analysis should closely match these theoretical values to verify the compound's identity and purity. Significant deviations between the experimental and theoretical values may indicate the presence of impurities or an incorrect structural assignment. Studies on various pyrimidine derivatives routinely employ elemental analysis to confirm their successful synthesis. nih.gov

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon (C) | 47.40 | Expected to be within ±0.4% of theoretical |

| Hydrogen (H) | 5.47 | Expected to be within ±0.4% of theoretical |

| Chlorine (Cl) | 17.49 | Expected to be within ±0.4% of theoretical |

| Nitrogen (N) | 13.82 | Expected to be within ±0.4% of theoretical |

| Sulfur (S) | 15.82 | Expected to be within ±0.4% of theoretical |

| This table presents the theoretical elemental composition and the generally accepted tolerance for experimental results. |

Computational Chemistry and Theoretical Analysis of 2 Butylsulfanyl 5 Chloropyrimidine

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Stability

No published studies were identified that have performed Density Functional Theory (DFT) or ab initio calculations to determine the electronic structure and stability of 2-(Butylsulfanyl)-5-chloropyrimidine.

Prediction and Interpretation of Spectroscopic Data (e.g., NMR Chemical Shifts)

There are no available computational studies that predict or interpret the spectroscopic data, such as NMR chemical shifts, for this compound.

Reaction Pathway and Transition State Analysis

A search for reaction pathway and transition state analyses for the synthesis or reactions of this compound did not yield any relevant computational studies.

Thermochemical Properties and Energetic Considerations

No literature was found detailing the calculated thermochemical properties or other energetic considerations for this compound.

Molecular Modeling and Conformational Analysis

There are no available molecular modeling or conformational analysis studies specifically focused on this compound.

2 Butylsulfanyl 5 Chloropyrimidine As a Key Intermediate in Organic Synthesis

Building Block in the Synthesis of Densely Functionalized Pyrimidines

The strategic placement of the chloro and butylsulfanyl groups on the pyrimidine (B1678525) ring makes 2-(Butylsulfanyl)-5-chloropyrimidine an ideal starting material for the synthesis of densely functionalized pyrimidines. The differential reactivity of these two positions allows for sequential and site-selective modifications, enabling the introduction of a wide range of substituents.

The chlorine atom at the C5 position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, although it is generally less reactive than chloro groups at the C2, C4, or C6 positions of the pyrimidine ring. However, under appropriate conditions, it can be displaced by various nucleophiles. More commonly, the C5 position is activated for cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These palladium-catalyzed transformations allow for the formation of carbon-carbon and carbon-nitrogen bonds, introducing aryl, heteroaryl, alkynyl, and amino moieties at this position.

Table 1: Potential Reactions for Functionalization of this compound

| Position | Reaction Type | Reagents and Conditions | Potential Product |

| C5 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 2-(Butylsulfanyl)-5-arylpyrimidine |

| C5 | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 2-(Butylsulfanyl)-5-alkynylpyrimidine |

| C5 | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 5-Amino-2-(butylsulfanyl)pyrimidine |

| C2 | Oxidation | m-CPBA, H₂O₂ | 2-(Butylsulfinyl/sulfonyl)-5-chloropyrimidine |

| C2 (after oxidation) | Nucleophilic Substitution | Nu-H (e.g., RNH₂, ROH, RSH) | 2-Substituted-5-chloropyrimidine |

Precursor for the Development of Advanced Heterocyclic Systems

The functional handles present in this compound serve as anchor points for the construction of fused and advanced heterocyclic systems. Through carefully designed reaction sequences, the pyrimidine ring can be annulated with other cyclic structures, leading to novel polycyclic aromatic systems with potential applications in medicinal chemistry and materials science.

For instance, a Sonogashira coupling at the C5 position with a terminal alkyne bearing a suitably positioned functional group can be followed by an intramolecular cyclization to construct a fused ring system. Similarly, a Suzuki coupling with an ortho-functionalized arylboronic acid can set the stage for a subsequent ring-closing reaction. These strategies allow for the synthesis of a variety of fused pyrimidines, such as thieno[2,3-d]pyrimidines, furo[2,3-d]pyrimidines, and pyrido[2,3-d]pyrimidines, which are prevalent scaffolds in many biologically active compounds.

The butylsulfanyl group can also participate in cyclization reactions. For example, after oxidation to the sulfone, the resulting activated pyrimidine can undergo intramolecular reactions where a nucleophilic group elsewhere in the molecule displaces the sulfonyl group to form a new ring.

Role in the Elaboration of Complex Molecular Architectures

The versatility of this compound extends to its use in the synthesis of complex, multi-component molecular architectures. Its ability to undergo a variety of selective chemical transformations makes it a valuable building block in multi-step total synthesis and in the construction of molecules with precisely defined three-dimensional structures.

A notable, albeit structurally related, example is the use of 2-(propylthio)-4,6-dichloro-5-aminopyrimidine in the synthesis of the antiplatelet drug Ticagrelor. This highlights the importance of 2-(alkylsulfanyl)chloropyrimidines as key intermediates in the pharmaceutical industry. By analogy, this compound can be envisioned as a crucial precursor for the synthesis of Ticagrelor analogs and other complex bioactive molecules, where the butyl group might modulate the pharmacokinetic or pharmacodynamic properties of the final compound. The chloro and butylsulfanyl groups provide orthogonal handles for the sequential introduction of the complex side chains characteristic of such drugs.

Strategies for Diversification and Library Synthesis

In modern drug discovery, the generation of compound libraries with high structural diversity is paramount for identifying new lead compounds. This compound is an excellent scaffold for combinatorial chemistry and library synthesis due to the presence of two distinct and addressable functionalization points.

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of compound libraries. This compound can be immobilized on a solid support through a suitable linker attached to either the C5 position (following a substitution or coupling reaction) or potentially through a functionalized butyl chain. Once attached to the resin, the remaining reactive site can be subjected to a variety of reaction conditions with a diverse set of building blocks. Subsequent cleavage from the support would yield a library of novel pyrimidine derivatives.

Alternatively, solution-phase parallel synthesis can be employed. By reacting this compound with a library of boronic acids in one well-plate and a library of amines in another, two diverse sets of intermediates can be generated. These can then be further diversified by targeting the butylsulfanyl group, leading to an exponential increase in the number of final compounds.

Table 2: Illustrative Library Synthesis Scheme

| Step | Reaction | Reagent Library | Resulting Scaffold |

| 1 | Suzuki Coupling at C5 | R¹-B(OH)₂ (e.g., 96 different boronic acids) | 2-(Butylsulfanyl)-5-R¹-pyrimidine |

| 2 | Oxidation of Thioether | m-CPBA | 2-(Butylsulfonyl)-5-R¹-pyrimidine |

| 3 | Nucleophilic Substitution at C2 | R²-NH₂ (e.g., 96 different amines) | 2-(R²-amino)-5-R¹-pyrimidine |

This three-step sequence, starting from a single building block, could theoretically generate a library of over 9,000 unique compounds.

Applications in Process Chemistry and Industrial Production

For a chemical intermediate to be truly valuable, it must be amenable to large-scale synthesis in a cost-effective and efficient manner. While specific industrial production details for this compound are not widely published in the academic literature, general methods for the synthesis of related chloropyrimidines and alkylsulfanylpyrimidines are well-established.

The synthesis of the pyrimidine core can often be achieved through the condensation of a three-carbon precursor with a urea (B33335) or thiourea (B124793) derivative. Subsequent chlorination and introduction of the butylsulfanyl group would lead to the desired product. The optimization of reaction conditions, including solvent selection, temperature control, and catalyst loading, is crucial for developing a robust and scalable process. The purification of the final product to meet the high-purity standards required for pharmaceutical applications is also a critical aspect of process chemistry. Given the potential utility of this compound in the synthesis of high-value molecules, the development of an efficient and scalable manufacturing process is a key area of interest in industrial chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(butylsulfanyl)-5-chloropyrimidine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, where a butylsulfanyl group replaces a leaving group (e.g., chlorine or nitro) on a pyrimidine backbone. For example, substituting 5-nitropyrimidine derivatives with butylsulfanyl thiols under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) can yield the target compound. Optimization involves adjusting reaction time, temperature, and stoichiometric ratios of reagents. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity .

Q. How can researchers characterize this compound using spectroscopic and analytical techniques?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions on the pyrimidine ring. For instance, the butylsulfanyl group’s protons appear as multiplet signals (δ 1.2–1.6 ppm for CH₂ groups), while pyrimidine ring protons resonate near δ 8.0–8.5 ppm .

- Infrared (IR) Spectroscopy : Sulfur-containing groups (C–S stretch) absorb at 600–700 cm⁻¹, and C–Cl bonds at ~750 cm⁻¹ .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 215.06 for C₈H₁₁ClN₂S) .

Q. What are the key considerations for solubility and stability of this compound in experimental settings?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., dichloromethane). Solubility can be enhanced via sonication or co-solvent systems (e.g., DMSO:water mixtures) .

- Stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the sulfanyl group. Degradation products (e.g., sulfoxides) can be monitored via thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can this compound be used to design coordination complexes for catalytic or medicinal applications?

- Methodological Answer : The sulfur and nitrogen atoms in the pyrimidine ring act as donor sites for metal coordination. For example, ligand substitution reactions with Pd(II) chloride yield trans-bis-ligand complexes. Structural confirmation involves X-ray crystallography to determine bond angles and coordination geometry (e.g., Pd–N bond distances of ~2.05 Å). Such complexes are explored for antitumor activity or catalytic cross-coupling reactions .

Q. What methodologies are employed to evaluate the pharmacological activity of this compound derivatives?

- Methodological Answer :

- Cytotoxicity Assays : Use MT-4 or HeLa cell lines to measure IC₅₀ values via MTT assays. Compare toxicity profiles of chlorinated vs. non-chlorinated analogs to assess selectivity (e.g., 5-chloro derivatives often show reduced host-cell toxicity) .

- Antiviral Screening : Test inhibition of HIV-1 replication in vitro using reverse transcriptase assays. Structural analogs with 5-chloro substituents may retain antiviral activity while lowering cytotoxicity .

Q. How should researchers address contradictions in spectral data or reactivity patterns observed in this compound studies?

- Methodological Answer :

- Cross-Validation : Combine multiple techniques (e.g., NMR, X-ray crystallography) to resolve ambiguities in substituent positioning. For example, conflicting NOE signals in NMR can be clarified via crystallographic data .

- Reactivity Analysis : Investigate steric or electronic effects of the butylsulfanyl group using computational methods (DFT calculations) to predict regioselectivity in substitution reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.